Cas no 4097-22-7 (2',3'-Dideoxyadenosine)

2',3'-Dideoxyadenosine 化学的及び物理的性質
名前と識別子
-
- ((2S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol
- DDA
- Acerola
- 2′,3′-Dideoxyadenosine
- 2',3'-Dideoxyadenosine
- [(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol
- Dideoxy Adenosine
- 9-(2,3-Dideoxy-beta-D-ribofuranosyl)adenine
- 9-(2,3-Dideoxy-β-D-ribofuranosyl)adenine
- Didanosine impurity G
- Didanosine Related CoMpound B
- 2',3'-Dideoxy-adenosine
- dideoxyadenosine
- ADENOSINE, 2',3'-DIDEOXY-
- ddAdo
- C10H13N5O2
- D2A
- 4Q86AH641A
- DSSTox_CID_3771
- DSSTox_RID_77189
- DSSTox_GSID_23771
- [(2S,5R)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methanol
- ddA (Antiviral)
- SMR000677932
- NSC98700
- [(2S,5R)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-2-yl
- Didanosine impurity G, European Pharmacopoeia (EP) Reference Standard
- 2',3'-Dideoxyadenosine, >=97% (HPLC)
- CS-W014157
- 5-26-16-00256 (Beilstein Handbook Reference)
- CHEBI:91207
- CCRIS 428
- [(2S,5R)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-2-yl]methanol
- MLS001055366
- A848008
- 4097-22-7
- 2',3'-DIDEOXYADENOSINE [WHO-IP]
- Tox21_201121
- SCHEMBL3541
- WVXRAFOPTSTNLL-NKWVEPMBSA-N
- s5979
- CHEMBL14925
- AM20100090
- NCGC00090791-03
- D3065
- 6-AMINO-9-(2',3'-DIDEOXY-.BETA.-D-GLYCERO-PENTOFURANOSYL)PURINE
- 9-(2,3-DIDEOXY-.BETA.-D-GLYCERO-PENTOFURANOSYL)-9H-PURIN-6-AMINE [WHO-IP]
- UNII-4Q86AH641A
- EINECS 223-853-2
- AKOS015896852
- [(2S,5R)-5-(6-amino-9H-purin-9-yl)oxolan-2-yl]methanol
- W-202681
- AC-332
- CAS-4097-22-7
- AKOS015833087
- CHEMBL23094
- 2'-3'-dideoxyadenosine
- DTXCID203771
- HMS3039N07
- NSC 98700
- 9-(2,3-Dideoxy-beta-D-glycero-pentofuranosyl)-9H-purin-6-amine (2?,3?-Dideoxyadenosine)
- DIDANOSINE IMPURITY G [WHO-IP]
- 9-(2,3-Dideoxy-beta-D-glycero-pentofuranosyl)-9H-purin-6-amine (2',3'-Dideoxyadenosine)
- ddA & GM-CSF
- MLS006010855
- 2',3'-Dideoxyadenosine & Granulocyte-macrophage colony-stimulating factor
- NCGC00258673-01
- Tox21_111022
- NSC-98700
- MFCD00010534
- BRN 0619924
- NCGC00090791-01
- AS-12357
- DTXSID2023771
- NCGC00090791-04
- Q27163127
- DIDANOSINE IMPURITY G [EP IMPURITY]
- [(2R,5S)-5-(6-Amino-purin-9-yl)-tetrahydro-furan-2-yl]-methanol
- DIDEOXYADENOSINE [MART.]
- HY-W013441
- BDBM50004352
- 2 inverted exclamation marka,3 inverted exclamation marka-Dideoxyadenosine
- NCGC00090791-02
- NS00030891
- DIDEOXYADENOSINE [MI]
- 9-(2,3-dideoxy-.beta.-d-glycero-pentofuranosyl)-9h-purin-6-amine
- 6-Amino-9-(2''3'-dideoxy-beta-D-glycero-pentofuranosyl)purine
- ((2S,5R)-5-(6-amino-9H-purin-9-yl)oxolan-2-yl)methanol
- BETA-D-ERYTHRO-PENTOFURANOSIDE, ADENINE-9 2,3-DIDEOXY-
- 2,3-DIDEOXY-BETA-D-RIBOFURANOSYLADENINE
- GLYCERO-PENTOPYRANOSYLADENINE
- BRD-K84794093-001-07-5
- DIDEOXYADENOSINE (MART.)
- 9-(2,3-DIDEOXY-BETA-D-GLYCERO-PENTOFURANOSYL)-9H-PURIN-6-AMINE
- 6-amino-9-(2',3'-dideoxy-beta-D-glycero-pentofuranosyl)purine
- 2',3' Dideoxyadenosine
- DIDANOSINE IMPURITY G (EP IMPURITY)
-
- MDL: MFCD00010534
- インチ: 1S/C10H13N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1
- InChIKey: WVXRAFOPTSTNLL-NKWVEPMBSA-N
- ほほえんだ: O1[C@]([H])(C([H])([H])O[H])C([H])([H])C([H])([H])[C@]1([H])N1C([H])=NC2=C(N([H])[H])N=C([H])N=C12
- BRN: 0619924
計算された属性
- せいみつぶんしりょう: 235.10700
- どういたいしつりょう: 235.106925
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 99.1
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 1.2455 (rough estimate)
- ゆうかいてん: 181-184 °C (lit.)
- ふってん: 377.64°C (rough estimate)
- フラッシュポイント: 539.1ºC at 760 mmHg
- 屈折率: -34 ° (C=1, H2O)
- PSA: 99.08000
- LogP: 0.65960
- ひせんこうど: -29 ±2°(c=1%,in H2O)
- マーカー: 3101
2',3'-Dideoxyadenosine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H303
- 警告文: P312
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 34-36/37-22
- セキュリティの説明: S26; S27; S36/37/39; S45
- RTECS番号:AU7358900
-
危険物標識:
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
- リスク用語:R34
2',3'-Dideoxyadenosine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2',3'-Dideoxyadenosine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A204150-250mg |
((2S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol |
4097-22-7 | 98% | 250mg |
$78.0 | 2025-02-21 | |
abcr | AB354572-1 g |
2',3'-Dideoxyadenosine, 98%; . |
4097-22-7 | 98% | 1g |
€481.20 | 2023-06-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202406B-25mg |
2′,3′-Dideoxyadenosine, |
4097-22-7 | ≥97% | 25mg |
¥2896.00 | 2023-09-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032202-250mg |
2',3'-Dideoxyadenosine |
4097-22-7 | 98% | 250mg |
¥712 | 2023-04-14 | |
abcr | AB354572-250mg |
2',3'-Dideoxyadenosine, 98%; . |
4097-22-7 | 98% | 250mg |
€216.00 | 2025-02-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032046-5mg |
2',3'-Dideoxyadenosine |
4097-22-7 | 98% | 5mg |
¥74 | 2023-09-09 | |
Fluorochem | 211575-1g |
2S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol |
4097-22-7 | 95% | 1g |
£213.00 | 2022-02-28 | |
TRC | D439850-100mg |
Dideoxy Adenosine |
4097-22-7 | 100mg |
$236.00 | 2023-05-18 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032046-1g |
2',3'-Dideoxyadenosine |
4097-22-7 | 98% | 1g |
¥1632 | 2023-09-09 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3065-100MG |
2',3'-Dideoxyadenosine |
4097-22-7 | >98.0%(T)(HPLC) | 100mg |
¥2185.00 | 2023-09-08 |
2',3'-Dideoxyadenosine 関連文献
-
1. Stereospecific synthesis of unnatural β-L-enantiomers of 2-chloroadenine pentofuranonucleoside derivativesArnaud Marchand,Thierry Lioux,Christophe Mathé,Jean-Louis Imbach,Gilles Gosselin J. Chem. Soc. Perkin Trans. 1 1999 2249
-
Can Wu,Pingcui Xu,Xuping Wang,Dan Shou,Nani Wang,Yan Zhu Anal. Methods 2019 11 3590
-
3. Synthesis of a fluorescent derivative of 6-N-[N-(6-aminohexyl)carbamoyl)-2′,3′-dideoxyadenosine 5′-triphosphate for detection of nucleic acidsThomas Schoetzau,Sven Klingel,Regina Wartbichler,Ulrich Koert,Joachim W. Engels J. Chem. Soc. Perkin Trans. 1 2000 1411
-
4. Synthesis of 2′,3′-dideoxy-3-isoadenosine: a new structural analogue of the anti-HIV active compound, 2′,3′-dideoxyadenosineVasu Nair,Greg S. Buenger,Nelson J. Leonard,Jan Balzarini,Erik De Clercq J. Chem. Soc. Chem. Commun. 1991 1650
-
Stefano D'Errico,Giorgia Oliviero,Jussara Amato,Nicola Borbone,Vincenzo Cerullo,Akseli Hemminki,Vincenzo Piccialli,Sabrina Zaccaria,Luciano Mayol,Gennaro Piccialli Chem. Commun. 2012 48 9310
-
6. Complexation of antiretroviral nucleosides 2′,3′-dideoxyinosine, 2′,3′-dideoxyadenosine and 2′,3′-dideoxyguanosine with β-cyclodextrin. A 1H NMR studyBozenna Golankiewicz,G. Perlovich,J. Poznański,J. Sitkowski,the late L. Stefaniak,J. Zeidler,Wojciech Zielenkiewicz J. Chem. Soc. Perkin Trans. 2 1999 2533
-
Bo Shen,Matthew W. Bedore,Adam Sniady,Timothy F. Jamison Chem. Commun. 2012 48 7444
-
Simon G. Patching,Stephen A. Baldwin,Alexander D. Baldwin,James D. Young,Maurice P. Gallagher,Peter J. F. Henderson,Richard B. Herbert Org. Biomol. Chem. 2005 3 462
-
9. Pyrrolidine analogues of 2′,3′-dideoxynucleosides: synthesis via 9-aminopurines and 1-aminopyrimidinesMichael R. Harnden,Richard L. Jarvest J. Chem. Soc. Perkin Trans. 1 1991 2073
-
10. Model studies towards the synthesis of 4′-azaerythrofuranosyladenines as analogues of the antiviral drug 2′,3′-dideoxyadenosine (ddA)?1Antonella Leggio,Angelo Liguori,Loredana Maiuolo,Anna Napoli,Antonio Procopio,Carlo Siciliano,Giovanni Sindona J. Chem. Soc. Perkin Trans. 1 1997 3097
2',3'-Dideoxyadenosineに関する追加情報
2',3'-Dideoxyadenosine: A Comprehensive Overview
2',3'-Dideoxyadenosine (CAS No. 4097-22-7) is a nucleoside analog with significant potential in the fields of virology and oncology. This compound has garnered attention due to its unique chemical structure and promising therapeutic applications. In recent years, advancements in its synthesis, biological activity, and pharmacological properties have been extensively studied, making it a focal point in drug development research.
The chemical structure of 2',3'-dideoxyadenosine is characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose ring, which distinguishes it from naturally occurring adenosine. This structural modification imparts unique properties, including enhanced stability and altered bioavailability. Researchers have explored various synthetic routes to optimize the production of this compound, ensuring scalability for potential clinical applications.
One of the most significant breakthroughs involving 2',3'-dideoxyadenosine is its antiviral activity. Studies have demonstrated its efficacy against RNA viruses, particularly in inhibiting viral replication by targeting essential enzymes such as RNA-dependent RNA polymerase. Recent findings suggest that this compound could serve as a lead molecule for developing broad-spectrum antiviral agents, addressing the growing need for effective treatments against emerging viral pathogens.
In addition to its antiviral properties, 2',3'-dideoxyadenosine has shown promise in cancer therapy. Preclinical studies indicate that this compound exhibits selective cytotoxicity toward cancer cells while sparing normal cells, a critical attribute for anticancer agents. Mechanistically, it interferes with nucleic acid synthesis and disrupts cellular metabolism, leading to apoptosis in malignant cells. These findings underscore its potential as a novel chemotherapeutic agent.
The pharmacokinetic profile of 2',3'-dideoxyadenosine is another area of active research. Understanding its absorption, distribution, metabolism, and excretion is crucial for optimizing its therapeutic use. Recent studies have employed advanced analytical techniques to evaluate its bioavailability and tissue distribution, providing valuable insights for dosage regimen design.
Moreover, the development of 2',3'-dideoxyadenosine derivatives has opened new avenues for enhancing its therapeutic efficacy. By modifying the nucleobase or introducing functional groups, researchers aim to improve its pharmacokinetic properties and reduce potential side effects. These efforts are supported by computational modeling tools that predict the impact of structural modifications on molecular activity.
In conclusion, 2',3'-dideoxyadenosine (CAS No. 4097-22-7) represents a compelling candidate for advancing medical therapies. Its unique chemical properties, coupled with emerging research findings, position it as a versatile tool in combating viral infections and cancer. Continued exploration into its mechanisms of action and optimization of delivery systems will undoubtedly pave the way for its clinical translation.
